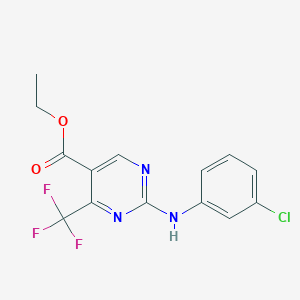

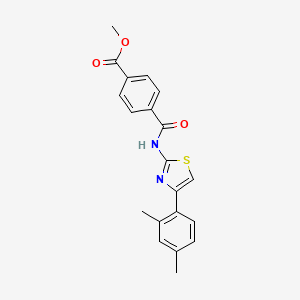

Ethyl 2-(3-chloroanilino)-4-(trifluoromethyl)pyrimidine-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(3-chloroanilino)-4-(trifluoromethyl)pyrimidine-5-carboxylate, also known as AG-120, is a small molecule inhibitor that targets the mutated isocitrate dehydrogenase 1 (IDH1) enzyme. IDH1 mutations are commonly found in various cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. AG-120 has shown promising results in preclinical studies and clinical trials, making it a potential therapeutic option for patients with IDH1-mutated cancers.

Mechanism of Action

Ethyl 2-(3-chloroanilino)-4-(trifluoromethyl)pyrimidine-5-carboxylate targets the mutant IDH1 enzyme by binding to the active site and inhibiting its activity. This leads to a decrease in the production of 2-HG, which is thought to contribute to the oncogenic properties of IDH1-mutated cancers. By reducing the levels of 2-HG, Ethyl 2-(3-chloroanilino)-4-(trifluoromethyl)pyrimidine-5-carboxylate may restore normal cellular metabolism and promote tumor cell differentiation and apoptosis.

Biochemical and Physiological Effects:

Ethyl 2-(3-chloroanilino)-4-(trifluoromethyl)pyrimidine-5-carboxylate has been shown to decrease the levels of 2-HG in IDH1-mutated cancer cells both in vitro and in vivo. This reduction in 2-HG levels is associated with changes in cellular metabolism and gene expression that promote differentiation and apoptosis. Ethyl 2-(3-chloroanilino)-4-(trifluoromethyl)pyrimidine-5-carboxylate has also been shown to inhibit tumor growth and prolong survival in mouse models of IDH1-mutated cancers.

Advantages and Limitations for Lab Experiments

Ethyl 2-(3-chloroanilino)-4-(trifluoromethyl)pyrimidine-5-carboxylate is a potent and selective inhibitor of the mutant IDH1 enzyme, making it a valuable tool for studying the role of IDH1 mutations in cancer. However, Ethyl 2-(3-chloroanilino)-4-(trifluoromethyl)pyrimidine-5-carboxylate has limitations in terms of its specificity and selectivity. It may also have off-target effects that could complicate the interpretation of experimental results.

List of

Future Directions

Include combination therapy, biomarker development, resistance mechanisms, clinical trial design, and pharmacokinetics and pharmacodynamics studies.

Synthesis Methods

The synthesis of Ethyl 2-(3-chloroanilino)-4-(trifluoromethyl)pyrimidine-5-carboxylate involves several steps, including the protection of the amine group, the chlorination of the aniline ring, and the coupling of the pyrimidine ring. The final product is obtained through deprotection and esterification. The detailed synthesis method and optimization process have been published in a scientific journal.

Scientific Research Applications

Ethyl 2-(3-chloroanilino)-4-(trifluoromethyl)pyrimidine-5-carboxylate has been extensively studied in both preclinical and clinical settings. In vitro studies have shown that Ethyl 2-(3-chloroanilino)-4-(trifluoromethyl)pyrimidine-5-carboxylate inhibits the mutant IDH1 enzyme and reduces the production of 2-hydroxyglutarate (2-HG), a metabolite that is elevated in IDH1-mutated cancers. In vivo studies have demonstrated that Ethyl 2-(3-chloroanilino)-4-(trifluoromethyl)pyrimidine-5-carboxylate can inhibit tumor growth and prolong survival in mouse models of IDH1-mutated glioma and AML.

Clinical trials have also shown promising results. In a phase I study, Ethyl 2-(3-chloroanilino)-4-(trifluoromethyl)pyrimidine-5-carboxylate was well-tolerated and showed clinical activity in patients with IDH1-mutated advanced solid tumors. In a phase III study, Ethyl 2-(3-chloroanilino)-4-(trifluoromethyl)pyrimidine-5-carboxylate in combination with azacitidine demonstrated a significant improvement in overall survival compared to placebo in patients with IDH1-mutated AML who were unfit for intensive chemotherapy.

properties

IUPAC Name |

ethyl 2-(3-chloroanilino)-4-(trifluoromethyl)pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClF3N3O2/c1-2-23-12(22)10-7-19-13(21-11(10)14(16,17)18)20-9-5-3-4-8(15)6-9/h3-7H,2H2,1H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHBRYRMTSICOQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1C(F)(F)F)NC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClF3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(3-chloroanilino)-4-(trifluoromethyl)pyrimidine-5-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2882721.png)